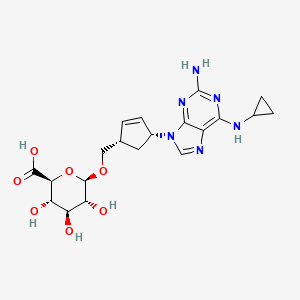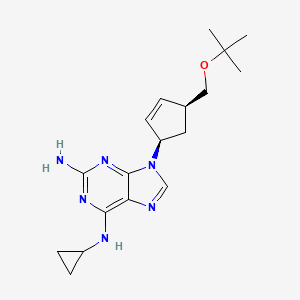
Carvedilol impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carvedilol Impurity A is an impurity standard of Carvedilol . Carvedilol is a medication belonging to the beta-blocker class, used to treat high blood pressure and heart failure by reducing heart rate and blood pressure . The chemical formula of this compound is C36H43N3O7 .
Synthesis Analysis
Carvedilol is prepared by different synthetic approaches . In all the approaches, the major impurities that are known in the literature A, B, C, D, and E are listed in the European pharmacopoeia . The control of pharmaceutical impurities is currently a critical issue to the pharmaceutical industry .Chemical Reactions Analysis
Carvedilol is prepared by different synthetic approaches . In all the approaches, the major impurities that are known in the literature A, B, C, D, and E are listed in the European pharmacopoeia .Physical And Chemical Properties Analysis
Carvedilol belongs to BCS (biopharmaceutical classification system) class II drugs, thus having low solubility and poor bioavailability (around 25%) . Several approaches have been explored to increase the solubility of Carvedilol .Aplicaciones Científicas De Investigación
Carvedilol impurity A Impurity A has been used in a variety of scientific research applications. It has been used to study the effects of beta-blockers on the cardiovascular system. It has also been used to study the pharmacokinetics of carvedilol, as well as its effects on blood pressure, heart rate, and other cardiovascular parameters. In addition, this compound Impurity A has been used to study the effects of carvedilol on the nervous system, as well as its effects on the metabolism of other drugs.
Mecanismo De Acción
Target of Action
Carvedilol impurity A, also known as 1-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol, primarily targets β1, β2, and α1-adrenoceptors . These receptors play a crucial role in the cardiovascular system, with β1 and β2-adrenoceptors primarily found in the heart and α1-adrenoceptors in the vasculature .
Mode of Action
This compound acts as an adrenergic antagonist , blocking the β1, β2, and α1-adrenoceptors . The S(-) enantiomer of carvedilol has a higher affinity for the cardiac β1 and β2-adrenoceptors, while the R(+) enantiomer primarily blocks α1-adrenoceptors . This dual action leads to a reduction in cardiac work and peripheral vasodilation .
Biochemical Pathways
This compound affects the adrenergic signaling pathway. By blocking β-adrenoceptors, it inhibits the conversion of ATP to cAMP, reducing the activation of protein kinase A (PKA). This results in decreased heart rate and contractility . By blocking α1-adrenoceptors, it inhibits the IP3/DAG pathway, leading to vasodilation .
Result of Action
The molecular and cellular effects of this compound’s action include reduced heart rate, decreased cardiac contractility, and peripheral vasodilation . These effects contribute to its therapeutic benefits in managing conditions like hypertension and heart failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors affecting its solubility and bioavailability, such as pH and presence of food, can impact its absorption and hence, its therapeutic effect . Additionally, genetic polymorphisms in metabolic enzymes like CYP2D6 can influence its metabolism and consequently, its efficacy and safety .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Carvedilol impurity A Impurity A in laboratory experiments has several advantages. It is a readily available compound, and it is relatively inexpensive. In addition, it is a safe compound, and it has been extensively studied in a variety of laboratory experiments. However, there are some limitations to the use of this compound Impurity A in laboratory experiments. It is a racemic mixture, and it is difficult to separate the two enantiomers. In addition, it is difficult to measure the exact concentration of the active form of the drug in a given sample.
Direcciones Futuras
There are a number of potential future directions for the use of Carvedilol impurity A Impurity A in scientific research. One direction is to further investigate its effects on the cardiovascular system. It is possible that this compound Impurity A may have beneficial effects on other cardiovascular conditions, such as atherosclerosis. In addition, further research could be conducted to determine the optimal dosage and administration of this compound Impurity A for the treatment of cardiovascular diseases. Finally, further research could be conducted to investigate the effects of this compound Impurity A on other physiological systems, such as the nervous system.
Métodos De Síntesis
Carvedilol impurity A Impurity A is synthesized from the racemic mixture of this compound by a process known as chiral resolution. This process involves the use of a chiral selector, such as a chiral acid or base, to separate the two enantiomers from the racemic mixture. The separated enantiomers can then be isolated and purified. The method of chiral resolution has been used to successfully produce this compound Impurity A with a purity of greater than 99%.
Análisis Bioquímico
Biochemical Properties
Carvedilol impurity A, like Carvedilol, may interact with various enzymes and proteins. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 and to a lesser extent, CYP2C9 . These interactions are followed by Phase II conjugating reactions such as glucuronidation and sulfation .
Cellular Effects
It is known that Carvedilol influences cell function by blocking adrenergic receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects.
Molecular Mechanism
Carvedilol’s mechanism involves blocking β1-adrenoceptors and arrestin-biased signalling via β2-adrenoceptors . It is possible that this compound may have similar interactions at the molecular level.
Temporal Effects in Laboratory Settings
Carvedilol and its impurities have been separated and quantified using high-performance liquid chromatography, indicating its stability for analysis .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Carvedilol have shown that it significantly decreases heart rate and left ventricular dP/dt (max) at all dose levels consistent with β-adrenoceptor blockade .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Carvedilol. Carvedilol is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 and to a lesser extent, CYP2C9 . These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Transport and Distribution
Carvedilol, being a lipophilic drug, undergoes mainly biliary elimination by the liver . It is plausible that this compound may have similar transport and distribution characteristics.
Propiedades
IUPAC Name |
1-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)23-39(19-21-45-34-16-8-6-14-32(34)43-2)24-27(41)25-46-35-17-9-12-30-36(35)28-10-3-4-11-29(28)38-30/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTOXYJJIRJNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661859 |
Source


|
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076199-79-5 |
Source


|
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

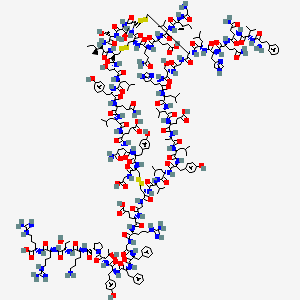

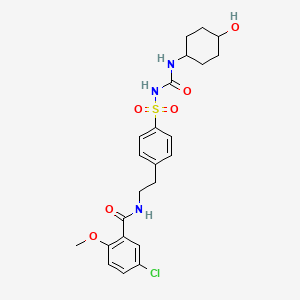

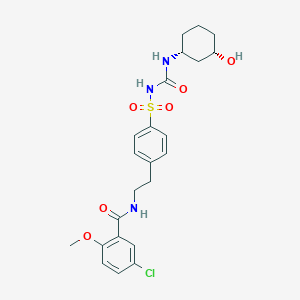



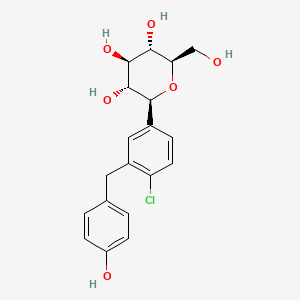
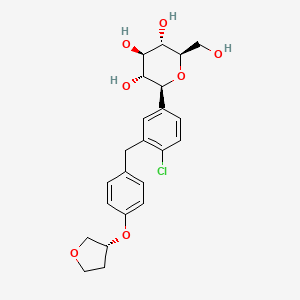
![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)
